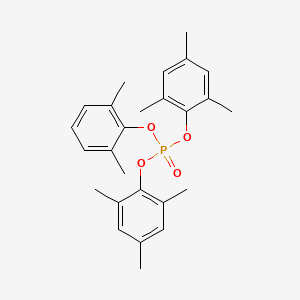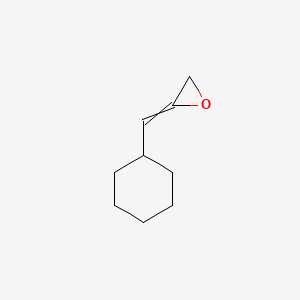
2-(Cyclohexylmethylidene)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethylidene)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclohexylmethylidene with a peracid, such as meta-chloroperoxybenzoic acid (MCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring through the transfer of an oxygen atom from the peracid to the alkene.
Industrial Production Methods
On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and can be carried out under controlled conditions to ensure high yields and purity of the product .
化学反应分析
Types of Reactions
2-(Cyclohexylmethylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols or other functionalized compounds.
Substitution Reactions: Nucleophiles can attack the less substituted carbon of the oxirane ring, resulting in the formation of substituted products.
Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler ones.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the oxirane ring.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate ring-opening reactions.
Oxidizing Agents: Peracids like MCPBA are commonly used for the epoxidation of alkenes.
Major Products Formed
Diols: Formed through the ring-opening of the oxirane ring in the presence of water.
Substituted Compounds: Formed through nucleophilic substitution reactions.
科学研究应用
2-(Cyclohexylmethylidene)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials
作用机制
The mechanism of action of 2-(Cyclohexylmethylidene)oxirane involves the electrophilic nature of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Similar Compounds
Ethylene Oxide: A simpler oxirane with a two-carbon backbone.
Propylene Oxide: Another common oxirane with a three-carbon backbone.
Butylene Oxide: An oxirane with a four-carbon backbone
Uniqueness
2-(Cyclohexylmethylidene)oxirane is unique due to the presence of the cyclohexylmethylidene group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes. This makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
66202-68-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
2-(cyclohexylmethylidene)oxirane |
InChI |
InChI=1S/C9H14O/c1-2-4-8(5-3-1)6-9-7-10-9/h6,8H,1-5,7H2 |
InChI 键 |
BPBYNWADOKWOFU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C=C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


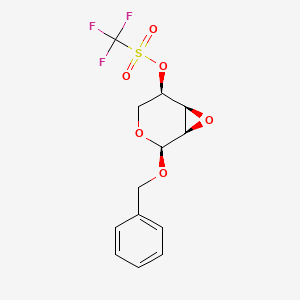
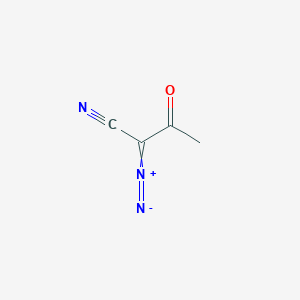
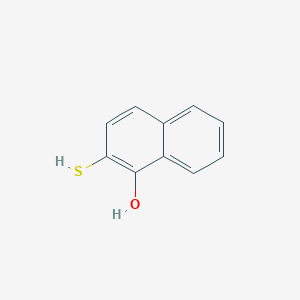
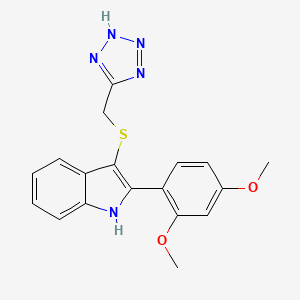

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
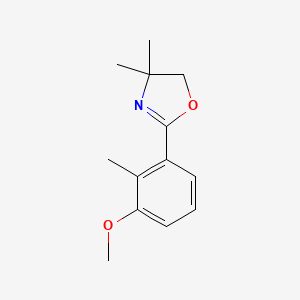
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
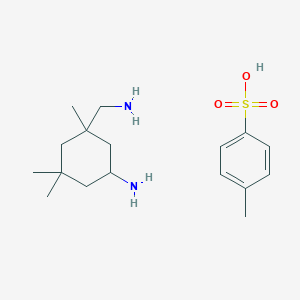
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
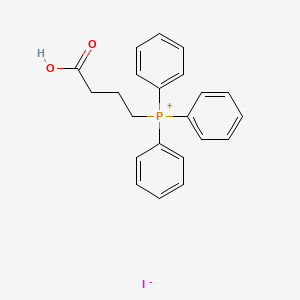
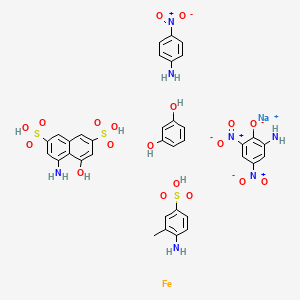
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
